molecular formula C11H15FOS B8080972 1-Tert-butylsulfanyl-3-fluoro-2-methoxybenzene

1-Tert-butylsulfanyl-3-fluoro-2-methoxybenzene

Cat. No.: B8080972
M. Wt: 214.30 g/mol
InChI Key: XCXZJAVLDGIOEO-UHFFFAOYSA-N
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Description

1-Tert-butylsulfanyl-3-fluoro-2-methoxybenzene is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butylsulfanyl-3-fluoro-2-methoxybenzene involves several steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the desired product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Advanced techniques such as catalytic reactions and automated control systems are employed to enhance the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butylsulfanyl-3-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.

    Substitution Reactions: Halogenated compounds and nucleophiles are commonly used in substitution reactions. These reactions can be carried out under a variety of conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a diverse array of products.

Scientific Research Applications

1-Tert-butylsulfanyl-3-fluoro-2-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or activator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the production of specialty chemicals, pharmaceuticals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Tert-butylsulfanyl-3-fluoro-2-methoxybenzene involves its interaction with specific molecular targets within a biological system. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Properties

IUPAC Name

1-tert-butylsulfanyl-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-11(2,3)14-9-7-5-6-8(12)10(9)13-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZJAVLDGIOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC(=C1OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=CC=CC(=C1OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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